molecular formula C9H10ClNO2 B106145 3-chloro-N-(4-hydroxyphenyl)propanamide CAS No. 19314-10-4

3-chloro-N-(4-hydroxyphenyl)propanamide

Cat. No.: B106145
CAS No.: 19314-10-4
M. Wt: 199.63 g/mol
InChI Key: QMHVIXPPSYYGJY-UHFFFAOYSA-N
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Description

3-chloro-N-(4-hydroxyphenyl)propanamide, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity of Eugenol and Essential Oils Containing Eugenol

Eugenol, a hydroxyphenyl propene, exhibits broad-spectrum antimicrobial activity against fungi and a wide range of gram-negative and gram-positive bacteria. This includes activity against pathogens responsible for human infectious diseases, oral cavity diseases, and food-borne pathogens. Eugenol's effects are associated with antioxidant and anti-inflammatory activities, suggesting potential research applications for compounds like 3-chloro-N-(4-hydroxyphenyl)propanamide in antimicrobial fields (Marchese et al., 2017).

Occupational Exposure to Endocrine Disruptors

Compounds such as Bisphenol A (BPA), which shares the phenolic group with this compound, have raised concerns due to their endocrine-disrupting capabilities. Studies on occupational exposure to BPA suggest that individuals exposed to such compounds may face higher risks of health issues related to endocrine disruption. This highlights the importance of assessing the safety and potential endocrine-disruptive effects of structurally related compounds (Ribeiro, Ladeira, & Viegas, 2017).

Environmental Estrogens and Chemical Toxicity

Research on methoxychlor and its metabolites, which, like this compound, contain hydroxyphenyl components, has elucidated their role as environmental estrogens. These compounds have been shown to exert estrogenic effects, leading to reproductive toxicity in both males and females. Such findings underscore the need for studies on the environmental and health impacts of chemically similar compounds (Cummings, 1997).

Safety and Hazards

The safety information for 3-chloro-N-(4-hydroxyphenyl)propanamide includes hazard statements H302, H315, and H319 . Precautionary statements include P261, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Properties

IUPAC Name

3-chloro-N-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHVIXPPSYYGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388350
Record name 3-chloro-N-(4-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19314-10-4
Record name 3-chloro-N-(4-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 4-aminophenol (250 g, 2.29 mol, 1 equiv) in CH2Cl2(2L) and saturated NaHCO3 (2L) was stirred for 5 min at 25° C., then 3-chloropropanoyl chloride (314 g, 2.52 mol 1.1 equiv) was added dropwise and the reaction was stirred for an additional 3 h at 25° C. The solids were filtered and dried under high vacuum to afford 3-chloro-N-(4-hydroxyphenyl)propanamide was used to the next step directly. (250 g, crude). 1H NMR (400 MHz, DMSO) δ, 2.96-2.99 (m, 2 H), 4.06-4.10 (m, 2 H), 6.88-6.92 (m 2 H), 7.57-7.60 (m, 2 H), 9.38-9.39 (br, 1 H), 10.1 (br, 1 H).
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